molecular formula C13H12F3N3O2S B2415665 4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride CAS No. 2249128-07-0

4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride

Cat. No.: B2415665
CAS No.: 2249128-07-0
M. Wt: 331.31
InChI Key: GLXHLGXLLXXXFG-UHFFFAOYSA-N
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Description

4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride is a complex organic compound that features a triazole ring, a difluorocyclobutyl group, and a benzenesulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the difluorocyclobutyl group and the benzenesulfonyl fluoride moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The triazole ring and difluorocyclobutyl group can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation or reduction reactions can modify the triazole ring or difluorocyclobutyl group.

Scientific Research Applications

4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The triazole ring and sulfonyl fluoride group are key functional groups that enable the compound to bind to and inhibit the activity of certain enzymes or receptors. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • (3,3-Difluorocyclobutyl)methyl 4-bromobenzenesulfonate

Uniqueness

4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride is unique due to the presence of both the difluorocyclobutyl group and the triazole ring, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

4-[1-[(3,3-difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2S/c14-13(15)5-9(6-13)7-19-8-12(17-18-19)10-1-3-11(4-2-10)22(16,20)21/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXHLGXLLXXXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CN2C=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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